molecular formula C23H48N4 B12529220 1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]- CAS No. 773836-89-8

1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-

Cat. No.: B12529220
CAS No.: 773836-89-8
M. Wt: 380.7 g/mol
InChI Key: CBTJHQIAOOCUKJ-UHFFFAOYSA-N
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Description

1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- is a complex organic compound characterized by its unique structure, which includes a heptanediamine backbone with two cyclopropylmethylamino groups attached

Properties

CAS No.

773836-89-8

Molecular Formula

C23H48N4

Molecular Weight

380.7 g/mol

IUPAC Name

N,N'-bis[4-(cyclopropylmethylamino)butyl]heptane-1,7-diamine

InChI

InChI=1S/C23H48N4/c1(2-4-14-24-16-6-8-18-26-20-22-10-11-22)3-5-15-25-17-7-9-19-27-21-23-12-13-23/h22-27H,1-21H2

InChI Key

CBTJHQIAOOCUKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCCCCNCCCCCCCNCCCCNCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- typically involves a multi-step process. The initial step often includes the preparation of 1,7-Heptanediamine, which can be synthesized through the hydrogenation of heptanedinitrile. The subsequent steps involve the introduction of cyclopropylmethylamino groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the presence of suitable catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Biomedical Applications

Hydrogels for Drug Delivery and Tissue Engineering
Recent studies have highlighted the synthesis of hydrogels using 1,7-Heptanediamine, which exhibit pH-responsive properties. These hydrogels are designed for drug delivery systems and tissue engineering applications. The incorporation of this compound allows for enhanced cell growth and targeted release of therapeutic agents. For instance, research by Khodayar et al. (2023) demonstrated that these hydrogels could significantly improve the efficiency of drug delivery in biological systems .

Enzyme Inhibition Studies
1,7-Heptanediamine derivatives have been investigated for their potential as enzyme inhibitors. A study focused on the inhibition of deoxyhypusine synthase—a crucial enzyme in the posttranslational modification of eukaryotic translation initiation factor 5A—showed that certain derivatives can effectively inhibit this enzyme, which is essential for cell proliferation . This suggests potential applications in cancer therapy and other diseases where cell growth regulation is necessary.

Materials Science Applications

Photoluminescent Materials
The compound has been explored for its role in enhancing photoluminescence in hybrid perovskites. Research indicates that incorporating 1,7-Heptanediamine into these materials can lead to improved light emission properties, making it valuable for optoelectronic applications such as light-emitting diodes (LEDs) and solar cells . Deng et al. (2020) highlighted the potential of these materials in developing efficient light-emitting technologies.

Polymer Synthesis
In polymer chemistry, 1,7-Heptanediamine serves as a building block for synthesizing organosoluble aliphatic-aromatic copolyimides. These polymers are characterized by their thermal stability and mechanical properties, making them suitable for high-performance applications . The versatility of this compound allows for the creation of advanced materials with tailored properties.

Case Studies

Study Application Findings
Khodayar et al. (2023)Hydrogels for Drug DeliveryDeveloped pH-responsive hydrogels that enhance drug delivery efficiency and promote cell growth.
Deng et al. (2020)Photoluminescent MaterialsImproved photoluminescence in hybrid perovskites using 1,7-Heptanediamine, indicating potential for optoelectronic devices.
Bioorganic & Medicinal Chemistry (1998)Enzyme InhibitionIdentified 1,7-Heptanediamine derivatives as effective inhibitors of deoxyhypusine synthase, suggesting therapeutic applications in cancer treatment.

Mechanism of Action

The mechanism of action of 1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethylamino groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    1,7-Heptanediamine: The parent compound without the cyclopropylmethylamino groups.

    1,6-Hexanediamine: A similar diamine with a shorter carbon chain.

    1,8-Octanediamine: A similar diamine with a longer carbon chain.

Uniqueness

1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- is unique due to the presence of cyclopropylmethylamino groups, which confer specific chemical and biological properties. These groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]- is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields, particularly in biomedical research.

1,7-Heptanediamine, also known as heptamethylenediamine, has the following chemical identifiers:

PropertyValue
CAS Number 646-19-5
Molecular Formula C7H18N2
Molecular Weight 130.24 g/mol
Synonyms Heptamethylenediamine
InChI Key PWSKHLMYTZNYKO-UHFFFAOYSA-N

This compound is soluble in water, ethanol, acetone, ether, and benzene, making it versatile for various applications in research and industry .

1,7-Heptanediamine is primarily recognized for its role as a precursor in the synthesis of bioactive compounds. It has been shown to inhibit deoxyhypusine synthase, an enzyme crucial for the post-translational modification of eukaryotic translation initiation factor 5A (eIF-5A). This inhibition affects cell proliferation and has implications in cancer research .

Case Studies and Research Findings

Recent studies have highlighted the compound's utility in several biological contexts:

  • Tissue Engineering :
    • Research conducted by Khodayar et al. (2023) demonstrated that 1,7-Diaminoheptane can be used to synthesize pH-responsive aminated alginate derivatives. These derivatives showed enhanced cell growth and targeted drug release capabilities, indicating potential applications in tissue engineering and regenerative medicine.
  • Photoluminescence Enhancement :
    • A study by Deng et al. (2020) explored the use of 1,7-Diaminoheptane in hybrid perovskites for optoelectronic applications. The compound was found to enhance broadband photoluminescence properties, suggesting its potential role in developing new materials for efficient light emission technologies.
  • Cell Proliferation Studies :
    • In vitro studies have shown that treatment with 1,7-Heptanediamine affects integrin-expressing cells' binding capabilities. This property could be leveraged to enhance cellular adhesion in various therapeutic applications .

Applications

The biological activities of 1,7-Heptanediamine extend into several domains:

  • Pharmaceutical Development : Its role as a deoxyhypusine synthase inhibitor makes it a candidate for developing anticancer therapies.
  • Material Science : The compound's ability to enhance photoluminescence can be applied in creating advanced materials for optoelectronic devices.
  • Biotechnology : Its use in synthesizing hydrogels presents opportunities for drug delivery systems and tissue scaffolding.

Q & A

Q. How can researchers validate the compound’s role in renewable fuel engineering applications?

  • Methodological Answer : Test catalytic performance in biodiesel synthesis (transesterification) using kinetic studies and compare activation energies with traditional catalysts. Pair with lifecycle assessment (LCA) frameworks to evaluate sustainability .

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